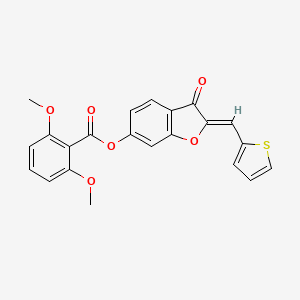

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

Description

The compound "(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate" (hereafter referred to as the target compound) is a benzofuran-derived molecule featuring a thiophene-substituted methylidene group at the C2 position and a 2,6-dimethoxybenzoate ester at the C6 position. Its molecular formula is C₂₃H₁₈O₇S, with an average molecular mass of 438.44 g/mol (calculated from analogs in ).

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-25-16-6-3-7-17(26-2)20(16)22(24)27-13-8-9-15-18(11-13)28-19(21(15)23)12-14-5-4-10-29-14/h3-12H,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWNSFPLQIGOCZ-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for catalyst selection, solvent optimization, and reaction scaling techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and benzofuran rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices .

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations Among Analogs

The target compound belongs to a class of benzofuran derivatives modified at the C2 methylidene group and the C6 ester substituent. Key structural analogs include variations in:

C2 substituents : Thiophene, furan, substituted thiophenes, or aromatic rings.

C6 ester groups : Methoxy-substituted benzoates or heteroaromatic esters.

Table 1: Structural and Molecular Comparison

Key Research Findings and Functional Insights

Electronic and Steric Effects: The thiophene group in the target compound provides greater aromatic stability and sulfur-mediated hydrophobic interactions compared to furyl analogs (), which may enhance binding to cysteine-rich enzymatic pockets .

Substituent Positional Effects :

- The 2,6-dimethoxybenzoate ester in the target compound offers symmetrical substitution, minimizing steric hindrance compared to 3,4-dimethoxybenzoate (), which may obstruct binding in narrow active sites .

Biological Activity: Pyridinylmethylidene analogs () demonstrate enhanced interaction with acetylcholine esterase in preliminary studies, attributed to the nitrogen atom’s hydrogen-bonding capability . Methylthiophene derivatives () show improved metabolic stability over non-methylated thiophenes, as the methyl group reduces oxidative degradation .

Biological Activity

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Benzofuran Core : A bicyclic structure that often exhibits various pharmacological properties.

- Thiophene Ring : Known for enhancing electronic properties and biological interactions.

- Dimethoxybenzoate Group : This moiety may influence solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various cellular processes, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It may bind to receptors that mediate physiological responses, potentially leading to therapeutic effects.

Anticancer Potential

Benzofuran derivatives are also being explored for their anticancer properties. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can selectively target cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Research Findings and Case Studies

Several studies have reported on the biological activities of related compounds:

-

Antibacterial Screening : A study involving a series of benzofuran derivatives highlighted their antibacterial activity against model strains. The minimal inhibitory concentrations (MICs) were determined, providing insights into their potency .

Compound MIC (µg/mL) Activity Compound A 10 Active Compound B 20 Moderate Compound C 50 Weak -

Cytotoxicity Assays : Another study evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells .

Cell Line IC50 (µM) MCF-7 (Breast) 5 A549 (Lung) 8 HepG2 (Liver) 12

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.